molecular formula C8H4Cl5NO B13987270 N-(Pentachlorophenyl)ethanimidic acid CAS No. 23651-79-8

N-(Pentachlorophenyl)ethanimidic acid

Cat. No.: B13987270
CAS No.: 23651-79-8
M. Wt: 307.4 g/mol
InChI Key: XERUDOUWRFZUNN-UHFFFAOYSA-N
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Description

ACETAMIDE,N-(2,3,4,5,6-PENTACHLOROPHENYL)-: is a chemical compound with the molecular formula C8H4Cl5NO It is known for its unique structure, which includes a pentachlorophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-(2,3,4,5,6-PENTACHLOROPHENYL)- typically involves the reaction of pentachlorophenol with acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods: On an industrial scale, the production of ACETAMIDE,N-(2,3,4,5,6-PENTACHLOROPHENYL)- involves similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: ACETAMIDE,N-(2,3,4,5,6-PENTACHLOROPHENYL)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: The pentachlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce less chlorinated acetamides .

Scientific Research Applications

ACETAMIDE,N-(2,3,4,5,6-PENTACHLOROPHENYL)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ACETAMIDE,N-(2,3,4,5,6-PENTACHLOROPHENYL)- involves its interaction with specific molecular targets. The pentachlorophenyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

  • ACETAMIDE,N-(2,3,4,5,6-TETRACHLOROPHENYL)-
  • ACETAMIDE,N-(2,3,4,5,6-TRICHLOROPHENYL)-
  • ACETAMIDE,N-(2,3,4,5,6-DICHLOROPHENYL)-

Comparison: Compared to its similar compounds, ACETAMIDE,N-(2,3,4,5,6-PENTACHLOROPHENYL)- is unique due to its higher degree of chlorination, which can result in different chemical and biological properties. The increased number of chlorine atoms can enhance its stability and reactivity, making it more effective in certain applications .

Properties

CAS No.

23651-79-8

Molecular Formula

C8H4Cl5NO

Molecular Weight

307.4 g/mol

IUPAC Name

N-(2,3,4,5,6-pentachlorophenyl)acetamide

InChI

InChI=1S/C8H4Cl5NO/c1-2(15)14-8-6(12)4(10)3(9)5(11)7(8)13/h1H3,(H,14,15)

InChI Key

XERUDOUWRFZUNN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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